molecular formula C49H89N2O9PS2 B12390120 Dspe-spdp

Dspe-spdp

货号: B12390120
分子量: 945.3 g/mol
InChI 键: HVBRYYSWCVLAOU-WBVITSLISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

二硬脂酰磷脂酰乙醇胺-聚乙二醇-琥珀酰亚胺基-3-(2-吡啶二硫代)丙酸酯 (DSPE-PEG-SPDP) 是一种磷脂分子,可以在水中定向排列形成脂双层。 这种化合物由于其形成稳定脂质体的能力以及与硫醇基反应形成二硫键的能力,被广泛应用于生物化学研究中 .

准备方法

合成路线和反应条件

DSPE-PEG-SPDP 的合成涉及二硬脂酰磷脂酰乙醇胺 (DSPE) 与聚乙二醇 (PEG) 和琥珀酰亚胺基-3-(2-吡啶二硫代)丙酸酯 (SPDP) 的偶联。该过程通常包括以下步骤:

工业生产方法

DSPE-PEG-SPDP 的工业生产遵循类似的合成路线,但在更大的规模上进行。该过程涉及对反应条件的精确控制,包括温度、pH 值和反应时间,以确保高产率和纯度。 然后使用色谱法和透析等技术对产物进行纯化 .

化学反应分析

反应类型

DSPE-PEG-SPDP 经历各种化学反应,包括:

常用试剂和条件

主要产物

科学研究应用

Liposomes

Liposomes are spherical vesicles composed of lipid bilayers, which can encapsulate drugs. DSPE-PEG is commonly utilized to enhance the stability and circulation time of liposomes in the bloodstream.

  • Case Study: Targeted Doxorubicin Delivery
    A study demonstrated the use of DSPE-PEG to create doxorubicin-loaded liposomes that were modified with antibodies for targeted delivery to cancer cells. The results showed improved efficacy and reduced toxicity compared to conventional formulations .

Polymeric Nanoparticles

DSPE-PEG can also be used to formulate polymeric nanoparticles that encapsulate hydrophobic drugs, improving their solubility and therapeutic effectiveness.

  • Case Study: Co-delivery Systems
    A multifunctional nanoassembly system was developed for co-delivering docetaxel and plasmid DNA using folate-conjugated DSPE-PEG. This system demonstrated high encapsulation efficiency and enhanced antitumor activity in vitro .

Targeted Drug Delivery

The ability to modify the terminal groups of DSPE-PEG allows for the attachment of various targeting ligands, enabling selective delivery to specific tissues or cells.

Active Targeting with Antibodies

By conjugating antibodies to DSPE-PEG, researchers have developed immunoliposomes that can specifically target cancer cells.

  • Case Study: Dexamethasone Immunoliposomes
    An immunoliposome formulation loaded with dexamethasone showed significantly higher pulmonary levels compared to conventional injections, leading to better therapeutic outcomes in models of lung injury .

Ligand-Guided Delivery

Ligands such as folate or peptides can be attached to DSPE-PEG to facilitate receptor-mediated endocytosis, enhancing drug uptake by target cells.

  • Case Study: Folate-Conjugated Liposomes
    Folate-modified liposomes were shown to improve the delivery of chemotherapeutic agents specifically to cancer cells overexpressing folate receptors, resulting in enhanced treatment efficacy .

Biocompatibility and Safety

DSPE-PEG formulations are generally considered safe due to their biocompatible nature. Studies have indicated low toxicity profiles in various animal models, making them suitable for clinical applications.

Challenges and Future Directions

Despite the promising applications, challenges remain regarding the stability of DSPE-PEG formulations in biological environments and potential immunogenicity associated with certain targeting ligands. Future research is needed to optimize these systems for clinical use.

作用机制

DSPE-PEG-SPDP 通过形成稳定的脂质体和与硫醇基形成二硫键来发挥其作用。DSPE-PEG-SPDP 形成的脂双层可以包封疏水性药物,提高它们的溶解度和稳定性。 SPDP 部分允许通过二硫键形成偶联靶向配体或治疗剂 .

相似化合物的比较

类似化合物

独特性

DSPE-PEG-SPDP 的独特性在于它能够形成二硫键,这些二硫键在还原条件下是可逆的。 这种特性使其特别适用于需要控制释放共轭分子的应用 .

生物活性

Dspe-spdp, or DSPE-PEG-SPDP (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)]-succinimidyl 3-(2-pyridyldithio)propionate), is a phospholipid derivative that has garnered attention in drug delivery systems, particularly in the formulation of liposomes. Its unique chemical properties facilitate the conjugation of various biomolecules, enhancing the targeting and efficacy of therapeutic agents. This article explores the biological activity of this compound, including its mechanisms, applications, and relevant case studies.

This compound is characterized by its amphiphilic nature due to the presence of both hydrophilic PEG chains and hydrophobic lipid components. This dual nature allows it to self-assemble into liposomes, which can encapsulate drugs and improve their pharmacokinetics.

  • Conjugation : this compound contains a succinimidyl group that reacts with amine groups on proteins or peptides, forming stable covalent bonds. This reaction is facilitated by the presence of a disulfide bond that can be cleaved under reducing conditions, allowing for controlled release of the conjugated molecule.
  • Drug Encapsulation : The liposomal formulation allows for the encapsulation of both hydrophilic and hydrophobic drugs, protecting them from degradation and improving bioavailability.

Liposomal Formulations

This compound is primarily used in the development of targeted liposomal drug delivery systems. These systems have shown significant promise in cancer therapy, where targeted delivery can enhance therapeutic effects while minimizing side effects.

Case Study: Antitumor Liposomes

A study investigated doxorubicin-loaded liposomes modified with EDB (extra-domain B) peptide using this compound. The results demonstrated:

  • Targeting Efficiency : Enhanced uptake in EDB-positive glioma cells compared to EDB-negative cells.
  • Antitumor Efficacy : A 55% reduction in tumor size was observed in animal models treated with targeted liposomes compared to only 20% size reduction with free doxorubicin .

Table: Comparison of Liposomal Formulations Using this compound

FormulationDrug EncapsulatedTargeting MoietyTumor Size Reduction (%)Reference
EDB-LiposomeDoxorubicinEDB55
CAR-LiposomeFasudilCAR Peptide35-40
TAT-MPLsVariousTAT PeptideEffective BBB Penetration

Immunogenicity Studies

Recent research has also focused on the immunogenicity associated with PEGylated compounds like this compound. Studies have shown that while PEG can enhance drug delivery, it may also elicit immune responses in some patients, potentially impacting therapeutic outcomes .

Stability and Release Kinetics

The stability of liposomes incorporating this compound has been evaluated under physiological conditions. It was found that these liposomes maintained structural integrity for extended periods while demonstrating controlled release profiles for encapsulated drugs .

属性

分子式

C49H89N2O9PS2

分子量

945.3 g/mol

IUPAC 名称

[(2R)-3-[hydroxy-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate

InChI

InChI=1S/C49H89N2O9PS2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-36-48(53)57-43-45(60-49(54)37-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)44-59-61(55,56)58-41-40-50-46(52)38-42-62-63-47-35-33-34-39-51-47/h33-35,39,45H,3-32,36-38,40-44H2,1-2H3,(H,50,52)(H,55,56)/t45-/m1/s1

InChI 键

HVBRYYSWCVLAOU-WBVITSLISA-N

手性 SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCSSC1=CC=CC=N1)OC(=O)CCCCCCCCCCCCCCCCC

规范 SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCSSC1=CC=CC=N1)OC(=O)CCCCCCCCCCCCCCCCC

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。